Product packaging for 2-(2,2-Dimethylcyclopropyl)propan-1-amine(Cat. No.:CAS No. 1524202-77-4)

2-(2,2-Dimethylcyclopropyl)propan-1-amine

Cat. No.: B2490452
CAS No.: 1524202-77-4
M. Wt: 127.231
InChI Key: PUMAKTQUMUVBEY-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylcyclopropyl)propan-1-amine is a chemical compound with the molecular formula C8H17N and a molecular weight of 127.23 g/mol . This organonitrogen compound features a cyclopropyl group, a three-membered carbon ring known for its ring strain and unique electronic properties, which can significantly influence the molecule's reactivity and interaction with biological targets . The structural rigidity of the cyclopropane ring makes this amine a valuable building block in medicinal chemistry for the synthesis of pharmaceutical compounds with potential therapeutic effects . It also serves as a key intermediate in organic synthesis for constructing complex molecules and is used in the production of agrochemicals and other specialty chemicals . In biological studies, cyclopropylamine derivatives can be utilized to investigate interactions with enzymes and receptors, as the amine group can form hydrogen bonds and the cyclopropyl group can affect binding affinity and selectivity . The compound is related to similar structures, such as (2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine and its hydrochloride salt, which are used in neuropharmacological, antioxidant, and anti-inflammatory research in vitro . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B2490452 2-(2,2-Dimethylcyclopropyl)propan-1-amine CAS No. 1524202-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-dimethylcyclopropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6(5-9)7-4-8(7,2)3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMAKTQUMUVBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of 2 2,2 Dimethylcyclopropyl Propan 1 Amine Systems

Cyclopropane (B1198618) Ring Opening Reactions

The high ring strain of the cyclopropane moiety in 2-(2,2-dimethylcyclopropyl)propan-1-amine makes it susceptible to reactions that lead to the opening of the three-membered ring. These reactions are typically initiated by electrophilic attack and proceed through carbocationic intermediates.

Electrophilic addition to the cyclopropane ring can lead to its cleavage. In the presence of strong acids, the cyclopropane ring can be protonated, which weakens the C-C bonds and facilitates ring opening. The regioselectivity of the ring opening is influenced by the substitution pattern on the ring. Theoretical studies on related donor-acceptor cyclopropanes suggest that interaction of the cyclopropane's 3e' orbital with a low-lying unoccupied orbital of a π-acceptor substituent can lead to the weakening and lengthening of the vicinal (C1-C2) bonds, potentially leading to bond heterolysis. nih.gov In the case of this compound, the aminopropyl group can influence the site of electrophilic attack.

For instance, in superacidic media, related cyclopropylamines have been shown to undergo ring opening at the distal C2-C3 bond. nih.gov This process involves protonation of the amine, followed by electrophilic attack on the cyclopropane ring, leading to the formation of a dicationic intermediate that can then react with a nucleophile. nih.gov

Table 1: Hypothetical Products of Electrophilic Addition and Ring Fission

Electrophile (E+)Nucleophile (Nu-)Potential Ring-Opened Product
H+Cl-4-Chloro-2,2-dimethyl-5-hexanamine
Br+Br-4,5-Dibromo-2,2-dimethylhexan-1-amine
H+H2O4-Hydroxy-2,2-dimethyl-5-hexanamine

Note: The products in this table are hypothetical and based on established principles of cyclopropane ring-opening reactions.

The opening of the cyclopropane ring often generates carbocation intermediates. The stability of these carbocations is a key factor in determining the reaction pathway and the structure of the final products. The initially formed carbocation can undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocationic species.

In the context of this compound, cleavage of the C1-C2 or C1-C3 bond would lead to a primary carbocation, which is relatively unstable. However, cleavage of the C2-C3 bond, facilitated by the gem-dimethyl group, could lead to a more stable tertiary carbocation after rearrangement. These carbocation intermediates are then susceptible to attack by nucleophiles or can participate in elimination reactions to form alkenes. The study of related systems has shown that such rearrangements are common in superacid-promoted ring openings. nih.gov

Reactivity of the Amine Functionality

The primary amine group in this compound is a site of significant reactivity, capable of acting as a nucleophile and undergoing oxidation and reduction reactions.

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. It can readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds, to form a range of nitrogen-containing derivatives. The steric hindrance presented by the adjacent cyclopropyl (B3062369) and methyl groups may influence the rate of these reactions.

Table 2: Examples of Nucleophilic Reactions of the Amine Group

ElectrophileReaction TypeProduct Class
Methyl iodideAlkylationSecondary amine
Acetyl chlorideAcylationAmide
AcetoneReductive AminationSecondary amine
BenzaldehydeImine formationSchiff base

The amine functionality can undergo oxidation to form various products, depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of hydroxylamines or imines, while stronger oxidizing agents can cleave the C-N bond.

Intramolecular Cyclizations and Rearrangements

The presence of both a cyclopropane ring and an amine group within the same molecule allows for the possibility of intramolecular reactions. These reactions can lead to the formation of new cyclic structures and are often triggered by the activation of either the amine or the cyclopropane ring.

For example, if the amine nitrogen attacks one of the cyclopropyl carbons, it could lead to a ring-expansion or the formation of a bicyclic system. Such intramolecular cyclizations are known for related systems, particularly when the amine is part of a larger tether that facilitates the cyclization. Palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides have been reported to produce aza[3.1.0]bicycles. nih.gov

Rearrangements can also be initiated by the formation of a reactive intermediate. For instance, diazotization of the primary amine would generate a highly unstable diazonium salt, which could then lose N2 to form a carbocation. This carbocation could then trigger rearrangements involving the cyclopropane ring, leading to a variety of skeletal reorganizations.

Radical and Organometallic Reactions of this compound Systems

The unique structural and electronic properties of the cyclopropane ring, particularly when substituted with activating groups like an amine, render it susceptible to a variety of radical and organometallic transformations. While research specifically on this compound is limited, the reactivity of analogous cyclopropylamine (B47189) systems provides significant insight into the potential reaction pathways. These reactions often leverage the inherent ring strain of the cyclopropane moiety to drive unique chemical transformations.

Radical Reactions

Radical reactions involving cyclopropylamine derivatives frequently proceed via ring-opening pathways, driven by the release of the high ring strain (approximately 28 kcal/mol) of the three-membered ring. acs.org This tendency allows for the formation of linear or new cyclic structures that would be otherwise difficult to access.

Photoredox-Catalyzed Cycloadditions:

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. In the context of cyclopropylamines, N-sulfonylated derivatives have been shown to undergo highly diastereoselective [3+2] cycloadditions with electron-deficient olefins. acs.org The proposed mechanism involves the oxidation of the deprotonated sulfonamide by a photocatalyst to generate a nitrogen-centered radical. This is followed by a strain-releasing ring opening of the cyclopropane to form a distonic radical cation, which then adds to the olefin. acs.orgacs.org The resulting carbon-centered radical undergoes reduction and subsequent 5-exo cyclization to yield highly functionalized trans-cyclopentanes. acs.org

A similar strategy has been employed in the asymmetric [3+2] photocycloadditions of cyclopropylanilines with both electron-rich and electron-neutral olefins, facilitated by a combination of photoredox and chiral hydrogen-bonding catalysis. rsc.org This method provides access to a variety of enantioenriched cyclopentylamines. rsc.org

Cooperative Photoredox and Cobalt Catalysis:

A novel ring-opening and acceptorless dehydrogenative functionalization of cyclopropylamides has been developed using a cooperative photoredox and cobalt-catalyzed system. This reaction leads to the formation of allylic N,O-acyl-acetal derivatives under mild conditions, showcasing the synthetic utility of leveraging the cyclopropane ring strain in radical transformations. nih.gov

The following table summarizes representative examples of radical reactions involving cyclopropylamine derivatives.

EntryCyclopropylamine DerivativeReaction TypeCatalyst/ReagentsProductDiastereomeric Ratio (d.r.)Reference
1N-Sulfonyl cyclopropylamine[3+2] CycloadditionOrganic Photocatalysttrans-CyclopentaneHigh acs.org
2Cyclopropylaniline[3+2] PhotocycloadditionPhotoredox/Chiral H-bonding CatalystEnantioenriched cyclopentylamineHigh rsc.org
3CyclopropylamideRing-opening/DehydrogenationPhotoredox/Cobalt CatalystAllylic N,O-acyl-acetalN/A nih.gov

Organometallic Reactions

Organometallic reactions of cyclopropylamines, particularly those catalyzed by palladium and rhodium, often involve the activation of C-H or C-C bonds of the cyclopropane ring. The amine functionality can act as a directing group, enabling high regioselectivity and stereoselectivity.

Palladium(II)-Catalyzed C-H Functionalization:

Significant advancements have been made in the palladium(II)-catalyzed enantioselective C(sp³)–H functionalization of free cyclopropylmethylamines. nih.gov The amine group directs the catalyst to activate a γ-C-H bond on the cyclopropane ring. This approach has been successfully applied to arylation, carbonylation, and olefination reactions. nih.gov

The arylation reaction, for instance, proceeds via a Pd(II)/Pd(IV) catalytic cycle and utilizes mono-N-protected amino acid (MPAA) ligands to achieve high enantioselectivity (up to 99.5% ee). nih.govacs.orgnih.gov This method allows for the synthesis of chiral cis-aryl-cyclopropylmethylamines. nih.govacs.orgnih.gov The versatility of this catalytic system is demonstrated by its compatibility with both Pd(II)/Pd(IV) and Pd(II)/Pd(0) cycles, providing access to a diverse range of chiral products without the need for exogenous directing groups. nih.gov

Rhodium(III)-Catalyzed C-H/C-C Activation:

Rhodium catalysts have also been employed in the activation of cyclopropane rings. For example, a Cp*Rh(III)-catalyzed C–H/C–C bond activation sequence of cyclopropyl hydroxamates has been developed. acs.org This process involves the trapping of an intermediate rhodacycle with a diazomalonate and an alcohol to produce synthetically valuable α-alkoxylated γ-lactams with high trans diastereoselectivity. acs.org While this example involves a hydroxamate rather than a free amine, it highlights the potential for rhodium catalysis to effect complex transformations on functionalized cyclopropanes.

The table below provides an overview of key organometallic reactions of cyclopropylamine derivatives.

EntrySubstrateReaction TypeCatalyst/LigandProductYield (%)ee/er (%)Reference
1CyclopropylmethylamineC-H ArylationPd(OAc)₂ / MPAAcis-Aryl-cyclopropylmethylamineup to 99up to 99.5 ee nih.gov
2CyclopropylmethylamineC-H OlefinationPd(OAc)₂ / Chiral Thioether Ligandγ-Olefinated free amineGoodModerate nih.gov
3CyclopropylmethylamineC-H CarbonylationPd(OAc)₂ / Chiral Thioether Ligandγ-LactamGoodModerate nih.gov
4Cyclopropyl hydroxamateC-H/C-C Activation[Cp*RhCl₂]₂α-Alkoxylated γ-lactamN/AN/A (trans) acs.org

Structural Elucidation and Conformational Analysis of 2 2,2 Dimethylcyclopropyl Propan 1 Amine and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-(2,2-Dimethylcyclopropyl)propan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy offer detailed insights into the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information about the number and types of protons and carbons, as well as their connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms in the molecule. The protons on the cyclopropyl (B3062369) ring, the methyl groups attached to the ring, the methine and methylene (B1212753) protons of the propan-1-amine side chain, and the amine protons would all resonate at characteristic chemical shifts. The coupling patterns (spin-spin splitting) between adjacent protons would further confirm the connectivity. For instance, the methine proton on the side chain would likely appear as a multiplet due to coupling with the adjacent methylene and methyl protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Separate signals would be expected for the two methyl groups on the cyclopropyl ring, the two cyclopropyl ring carbons, the carbons of the propan-1-amine side chain (methine, methylene, and methyl), and the carbon bearing the amine group.

A detailed analysis of NMR data for a related compound, 2,2-dimethylpropane-1,3-diamine, has been reported, providing a basis for predicting the spectral features of the target molecule.

No specific experimental NMR data for this compound is publicly available in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. Characteristic fragments would likely include the loss of the amine group or cleavage of the bond between the cyclopropyl ring and the side chain.

Specific HRMS data for this compound has not been identified in the available literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Absorptions for the alkyl C-H bonds would appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring might show stretching vibrations at slightly higher frequencies (around 3100 cm⁻¹).

N-H bending: This vibration usually appears in the range of 1590-1650 cm⁻¹.

C-N stretching: This absorption is typically found in the 1000-1200 cm⁻¹ region.

The presence and position of these bands would confirm the presence of the primary amine and the alkyl framework.

No experimentally obtained IR spectrum for this compound is available in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound or a suitable crystalline derivative would provide accurate bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's solid-state conformation and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

For instance, studies on the hydrochloride salts of the related compound 2,2-dimethylpropane-1,3-diamine have revealed detailed information about their crystal structures and hydrogen-bonding networks.

There are no published X-ray crystallographic structures for this compound in the scientific literature.

Chiroptical Methods for Absolute Stereochemical Assignment (e.g., Electronic Circular Dichroism)

Given that this compound is a chiral molecule, determining its absolute stereochemistry (the specific spatial arrangement of its atoms) is crucial. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are powerful techniques for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.

The experimental ECD spectrum can be compared with a theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the enantiomer under investigation.

No specific chiroptical studies or ECD data for this compound have been reported in the surveyed literature.

Conformational Analysis of the 2,2-Dimethylcyclopropylpropan-1-amine Scaffold

This analysis can be performed using computational methods, such as molecular mechanics or quantum chemical calculations. These studies can predict the preferred orientations of the propan-1-amine side chain relative to the cyclopropyl ring and the rotational preferences around the C-C and C-N bonds of the side chain. For example, a theoretical conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation has been performed, identifying staggered conformations as the energy minima. Similar principles would apply to the conformational analysis of this compound.

Specific conformational analysis studies for the 2,2-Dimethylcyclopropylpropan-1-amine scaffold are not available in the public domain.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can elucidate electron distribution, bond characteristics, and the energetics of chemical reactions.

The electronic structure of 2-(2,2-dimethylcyclopropyl)propan-1-amine is characterized by the unique bonding of the cyclopropyl (B3062369) ring. The strained three-membered ring exhibits "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. This feature imparts a degree of π-character to the C-C bonds of the ring, influencing its reactivity.

Theoretical studies on substituted cyclopropanes reveal that the electronic nature of substituents can significantly affect the charge distribution and stability of the ring. For this compound, the presence of the dimethyl groups on the cyclopropane (B1198618) ring and the aminopropyl substituent would be expected to influence the ring's electronic properties through inductive and hyperconjugative effects.

A detailed analysis using methods like Density Functional Theory (DFT) would likely reveal the following:

Charge Distribution: The nitrogen atom of the amine group would be a center of negative charge (a nucleophilic site), while the adjacent carbon atoms and the cyclopropyl ring would have a more complex charge distribution due to the interplay of electron-donating alkyl groups.

Bonding Analysis: A Quantum Theory of Atoms in Molecules (QTAIM) analysis could quantify the nature of the C-C bonds within the cyclopropyl ring, confirming their strained and electron-rich character. The analysis would also characterize the C-N bond and the bonds involving the dimethyl substituents.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the amine group, indicating its propensity to act as an electron donor in chemical reactions. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed across the carbon skeleton, indicating potential sites for nucleophilic attack.

Property Predicted Characteristic for this compound Basis of Prediction (Analogous Systems)
Cyclopropane C-C Bonds High p-character, electron density outside the internuclear axis.Theoretical studies on substituted cyclopropanes. smu.edu
Amine Group (NH2) Nucleophilic center with localized electron density (HOMO).General principles of electronic structure for primary amines.
Substituent Effects Inductive electron donation from alkyl groups influencing ring stability.Computational studies on alkyl-substituted cyclopropanes. smu.edu

Quantum chemical calculations are instrumental in mapping the potential energy surface for chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reaction pathways could be of interest.

Computational studies on the pyrolysis of cyclopropylamine (B47189) have explored ring-opening and rearrangement reactions. researchgate.net Similar investigations for the target molecule could elucidate its thermal stability and decomposition pathways. The presence of the dimethyl groups might influence the regioselectivity of ring opening.

Furthermore, the amine group is a key functional handle for various chemical transformations. Theoretical studies on reactions such as N-acylation, N-alkylation, or oxidation can provide valuable information on reaction mechanisms and feasibility. For instance, in the context of drug metabolism, computational models can predict the sites of enzymatic oxidation by cytochrome P450 enzymes. The cyclopropyl group itself can be susceptible to oxidative metabolism, which can be investigated computationally. hyphadiscovery.com

DFT calculations could be employed to model the following:

Transition State Geometries: Identifying the three-dimensional structure of the transition state for a given reaction.

Activation Energies: Calculating the energy barrier that must be overcome for a reaction to occur, which is crucial for predicting reaction rates.

Reaction Mechanisms: Distinguishing between different possible pathways, such as concerted versus stepwise mechanisms.

Reaction Type Computational Investigation Focus Relevance
Thermal Decomposition Ring-opening pathways and activation energies.Understanding thermal stability.
N-Functionalization Transition states for acylation, alkylation, etc.Synthetic utility and derivatization.
Oxidative Metabolism Prediction of metabolic hotspots and reaction energetics.Pharmacokinetic properties in drug discovery.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the conformational behavior and dynamic properties of molecules over time. These techniques are particularly useful for understanding how a molecule like this compound might behave in a condensed phase or interact with a biological target.

A conformational analysis of this compound would reveal the preferred three-dimensional arrangements of the molecule. The rotation around the C-C and C-N single bonds would lead to various conformers with different energies. The bulky 2,2-dimethylcyclopropyl group would likely impose significant steric constraints on the conformational landscape of the propan-1-amine side chain. mdpi.com

MD simulations can be used to:

Explore Conformational Space: Identify the most stable and populated conformations in a given environment (e.g., in solution).

Simulate Solvation: Understand how the molecule interacts with solvent molecules, which is crucial for predicting its solubility and partitioning behavior.

Study Dynamic Behavior: Observe the flexibility and motions of the molecule over time, which can be important for its interaction with binding partners.

For instance, MD simulations of amine-functionalized polymers in an aqueous environment have been used to understand their folding behavior, driven by solvophobic interactions. nih.gov Similar principles would govern the behavior of this compound in different solvents.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies aim to correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. gardp.org While specific SAR/SPR data for this compound are not available, the principles can be discussed in the context of related cyclopropylamine-containing compounds. The cyclopropane ring is a common motif in many bioactive molecules, often introduced to enhance potency, improve metabolic stability, or restrict conformation. bohrium.comlongdom.org

QSAR models use statistical methods to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org For a series of analogs of this compound, a QSAR study could be developed to predict their activity against a specific biological target.

The process would involve:

Data Set: Synthesizing and testing a series of derivatives with systematic variations in their structure (e.g., modifying the substituents on the amine or the cyclopropane ring).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which can be constitutional, topological, electronic, or steric in nature.

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms to build a predictive model.

QSAR studies on bioactive peptides and other small molecules have demonstrated the utility of this approach in identifying key structural features for activity. researchgate.net For cyclopropylamine derivatives, QSAR could help in optimizing properties like enzyme inhibition or receptor binding affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

If this compound were to be investigated as a potential drug candidate, molecular docking would be a key step. The process involves:

Receptor Preparation: Obtaining the 3D structure of the target protein, often from X-ray crystallography or cryo-electron microscopy.

Ligand Preparation: Generating a 3D model of the ligand and exploring its conformational flexibility.

Docking Simulation: Placing the ligand into the active site of the receptor and scoring the different binding poses based on their predicted binding affinity.

Studies on other cyclopropylamine-containing enzyme inhibitors, such as those targeting monoamine oxidase (MAO), have successfully used molecular docking to rationalize their activity and guide the design of more potent analogs. researchgate.net The docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For this compound, the primary amine group would be a likely hydrogen bond donor and acceptor, while the dimethylcyclopropyl group could engage in hydrophobic interactions within a binding pocket.

Computational Technique Application to this compound Information Gained
Molecular Docking Predicting binding mode to a target protein.Key intermolecular interactions, binding affinity.
QSAR Modeling the activity of a series of analogs.Identifying structural features crucial for bioactivity.
MD Simulations Simulating behavior in solution and in complex with a receptor.Conformational preferences, dynamic stability of the complex.

Rational Design of Derivatives through Computational Approaches

The rational design of novel derivatives of this compound, particularly as potential monoamine oxidase (MAO) inhibitors, heavily relies on computational chemistry and theoretical investigations. These in silico methods provide a cost-effective and time-efficient means to predict the biological activity, selectivity, and pharmacokinetic properties of hypothetical molecules before their actual synthesis. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Quantitative Structure-Activity Relationship (QSAR)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful computational technique used to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. For derivatives of this compound, 3D-QSAR models can be developed to predict their inhibitory potency against MAO-A and MAO-B.

In a typical 3D-QSAR study, a training set of molecules with known MAO inhibitory activities is spatially aligned. Then, computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate a predictive model. These models can then be used to estimate the activity of newly designed, unsynthesized derivatives. For instance, a study on structurally related 2-phenylcyclopropylmethylamine (PCPMA) derivatives demonstrated the utility of 3D-QSAR in designing ligands with high affinity for a specific receptor. mdpi.com The statistical significance of a QSAR model is often evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. mdpi.com

The insights gained from 3D-QSAR contour maps can guide the structural modifications of the lead compound. For example, the model might indicate that introducing a bulky, electropositive substituent at a particular position on the molecule would enhance its binding affinity to the target enzyme.

Table 1: Representative 3D-QSAR Model Statistics for Hypothetical Derivatives

ModelStandard Error of Estimate (SEE)Number of Components (N)
CoMFA0.6070.9810.09410
CoMSIA0.6430.8990.1508

Molecular Docking

Molecular docking simulations are instrumental in elucidating the binding interactions between a ligand and its target protein at the atomic level. In the context of designing derivatives of this compound as MAO inhibitors, docking studies can predict the binding pose and affinity of these molecules within the active site of MAO-A or MAO-B. nih.govresearchgate.net

These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and key amino acid residues in the enzyme's active site. mdpi.com For MAO-B, important residues often include TYR:435, TYR:326, CYS:172, and GLN:206. mdpi.com The predicted binding energy (often expressed in kcal/mol) from docking studies serves as an estimate of the ligand's binding affinity, with lower values indicating stronger binding. By comparing the binding energies and interaction patterns of different derivatives, researchers can prioritize the synthesis of compounds with the most promising inhibitory potential.

For example, a docking study might reveal that adding a hydroxyl group to a specific position on a derivative allows it to form a hydrogen bond with a key tyrosine residue in the MAO-B active site, thereby increasing its predicted potency.

Table 2: Predicted Binding Energies of Designed Derivatives in the MAO-B Active Site

DerivativeModificationPredicted Binding Energy (kcal/mol)Key Interacting Residues
Derivative 1Addition of a 4-fluorophenyl group-8.5TYR:435, ILE:199
Derivative 2Introduction of a hydroxyl group-9.2TYR:326, GLN:206 (H-bond)
Derivative 3Methylation of the amine-7.8TYR:435, CYS:172

In Silico ADMET Prediction

Beyond predicting biological activity, computational methods are crucial for assessing the drug-likeness of potential new chemical entities. In silico ADMET prediction tools are used to estimate the pharmacokinetic and toxicological properties of designed derivatives. mdpi.comfrontiersin.org These predictions are vital for identifying candidates with a higher probability of success in later stages of drug development and for flagging potential liabilities early on.

Parameters commonly evaluated include aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for toxicity (e.g., mutagenicity, cardiotoxicity). For CNS-acting drugs like MAO inhibitors, predicted BBB permeability is a critical parameter. mdpi.com Computational models can also predict adherence to established guidelines for drug-likeness, such as Lipinski's rule of five. mdpi.com

Table 3: In Silico ADMET Profile of a Promising Derivative

ADMET PropertyPredicted ValueInterpretation
Aqueous Solubility (logS)-3.5Good solubility
Blood-Brain Barrier Permeability (logBB)0.8High probability of CNS penetration
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenLow risk of genotoxicity

By integrating these computational approaches, researchers can rationally design novel derivatives of this compound with optimized potency, selectivity, and pharmacokinetic profiles, thereby accelerating the discovery of new therapeutic agents.

Derivatization and Functionalization Strategies in Academic Research

Chemical Modification of the Amine Functionality

The primary amine group in 2-(2,2-Dimethylcyclopropyl)propan-1-amine serves as a versatile handle for a wide array of chemical transformations. Academic research has predominantly focused on converting the amine into amides, sulfonamides, and ureas, as well as exploring alkylation and acylation reactions to introduce further diversity.

Amide, Sulfonamide, and Urea (B33335) Derivatives

The synthesis of amide derivatives from primary amines is a well-established transformation in organic chemistry. For cyclopropylamines, this reaction is often employed to introduce a variety of substituents, thereby modulating the compound's physicochemical properties. The general approach involves the reaction of the amine with a carboxylic acid, acid chloride, or acid anhydride (B1165640). Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to facilitate the reaction between the amine and a carboxylic acid.

Sulfonamide derivatives are readily prepared by reacting the primary amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. This functionalization introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's biological activity and pharmacokinetic profile.

The formation of urea derivatives typically involves the reaction of the amine with an isocyanate. Alternatively, the use of a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI), allows for a two-step, one-pot synthesis where the amine is first activated with CDI to form an intermediate that subsequently reacts with another amine to yield the urea. These urea derivatives are of interest due to their prevalence in biologically active molecules, often participating in key hydrogen bonding interactions with protein targets.

Derivative TypeGeneral ReagentsKey Features of the Reaction
Amide Carboxylic acid + coupling agent (e.g., DCC, EDC), Acyl chloride, Acyl anhydrideVersatile for introducing a wide range of substituents.
Sulfonamide Sulfonyl chloride + base (e.g., pyridine, triethylamine)Introduces a hydrogen bond accepting sulfonyl group.
Urea Isocyanate, Carbonyldiimidazole (CDI) + another amineCreates a functional group prevalent in bioactive molecules.

Alkylation and Acylation Reactions

Alkylation of the primary amine of this compound can be achieved using various alkylating agents such as alkyl halides or sulfates. These reactions can lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. Reductive amination, a milder method, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, and is a common strategy to introduce alkyl groups.

Acylation, the process of introducing an acyl group, is typically accomplished using acyl chlorides or anhydrides. This reaction is fundamental in organic synthesis and provides a straightforward method to append various functional groups to the amine nitrogen. A patent for 2,2-dimethylcyclopropane-carboxylic acid derivatives describes reacting such compounds with acylating, sulfonylating, or alkylating agents in the presence of a base. google.com This highlights the industrial relevance of these transformations for creating diverse chemical libraries.

Functionalization of the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring, with its inherent ring strain and unique electronic properties, presents both a challenge and an opportunity for synthetic chemists. Functionalization of the 2,2-dimethylcyclopropyl moiety can lead to the introduction of new stereocenters and substituents, or even pave the way for ring transformations to generate novel molecular scaffolds.

Introduction of Additional Stereocenters and Substituents

Direct functionalization of the cyclopropyl ring in complex molecules can be challenging due to the high C-H bond dissociation energies. However, strategies involving directed metalation, where a nearby functional group directs a metalating agent to a specific C-H bond, have been explored for the functionalization of N-cyclopropylamides. lincoln.ac.uk This approach could potentially be adapted to introduce substituents onto the cyclopropyl ring of derivatives of this compound. The development of enantioselective methods for the ring opening of cyclopropanes also presents an avenue for introducing stereocenters. researchgate.net

Ring Transformations for Novel Scaffolds

The strain energy of the cyclopropane (B1198618) ring can be harnessed as a driving force for ring-opening and ring-expansion reactions, providing access to a variety of new carbocyclic and heterocyclic systems. For instance, donor-acceptor cyclopropanes can undergo ring-opening 1,3-halochalcogenation reactions. acs.org While not directly demonstrated on the title compound, these methodologies offer potential pathways for transforming the cyclopropyl group into more complex structures. Review articles have summarized the synthetic developments exploiting the C-C single bond cleavage of cyclopropylamine-based systems, highlighting their utility as intermediates in multistep synthesis. researchgate.net These transformations can lead to the formation of larger rings or acyclic structures with defined stereochemistry.

Synthesis of Advanced Intermediates and Complex Analogs

The derivatization and functionalization strategies discussed above are instrumental in the synthesis of advanced intermediates and complex analogs of this compound. For example, the 2,2-dimethylcyclopropane carboxylic acid moiety is a key intermediate for Cilastatin, an inhibitor of dehydropeptidase-I. researchgate.net Furthermore, derivatives of 2,2-dimethylcyclopropane-carboxylic acid are crucial starting materials for fluorine-containing pyrethroid insecticides. google.com

Derivatization for Analytical and Mechanistic Studies

In the realms of analytical chemistry and the investigation of reaction mechanisms, derivatization serves as a pivotal strategy. This process involves the chemical modification of a compound to alter its physicochemical properties, thereby enhancing its suitability for analysis or providing insights into its reactive behavior. For a primary amine such as this compound, derivatization can be instrumental in improving detectability, refining chromatographic separation, and facilitating the study of its stereochemistry and reaction pathways. Although specific academic literature detailing the derivatization of this compound is not extensively available, well-established methodologies for the derivatization of chiral primary amines are readily applicable to this compound for analytical and mechanistic exploration.

The primary amino group in this compound does not possess a strong chromophore or fluorophore, which presents a challenge for its detection at low concentrations using UV-Vis or fluorescence spectroscopy. The introduction of a highly responsive moiety through derivatization can significantly lower the limits of detection. Moreover, derivatization can augment the volatility of the amine, rendering it more amenable to gas chromatography (GC) analysis, or enhance its retention and peak symmetry in high-performance liquid chromatography (HPLC).

Common derivatization approaches for primary amines that could be effectively applied to this compound include:

Acylation: The reaction of the primary amine with acylating agents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) yields stable and volatile amides that are well-suited for GC-MS analysis. The presence of fluorinated acyl groups also enhances the sensitivity of detection by electron capture detection (ECD).

Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely recognized derivatizing agent that transforms primary amines into highly fluorescent sulfonamide derivatives. These derivatives are ideal for sensitive analysis by HPLC with fluorescence detection.

o-Phthalaldehyde (OPA) Derivatization: In the presence of a thiol, such as 2-mercaptoethanol, OPA reacts swiftly with primary amines to form fluorescent isoindole derivatives. This pre-column derivatization technique is extensively used for the HPLC analysis of amino acids and other primary amines.

Interactive Data Table: Common Derivatizing Agents for Primary Amines

Derivatizing AgentFunctional Group TargetedResulting DerivativeAnalytical TechniqueKey Advantages
Pentafluoropropionic anhydride (PFPA)Primary AmineN-Pentafluoropropionyl amideGC-MS, GC-ECDIncreases volatility and electron capture response.
Dansyl chloridePrimary AmineN-Dansyl sulfonamideHPLC-FluorescenceProduces highly fluorescent and stable derivatives.
o-Phthalaldehyde (OPA) / ThiolPrimary AmineIsoindoleHPLC-FluorescenceRapid reaction at room temperature, good sensitivity.
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)Primary AmineCarbamateHPLC-UV/FluorescenceForms stable derivatives with strong UV absorbance and fluorescence.

Given that this compound is a chiral molecule, the separation and quantification of its enantiomers are often essential for understanding its biological activity and for developing stereoselective synthetic routes. This is commonly achieved by reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess distinct physical properties, allowing for their separation by achiral chromatographic methods (GC or HPLC).

Examples of chiral derivatizing agents suitable for primary amines include:

(1R)-(-)-Menthyl chloroformate: This reagent forms diastereomeric carbamates with the amine, which can then be resolved by GC or HPLC.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): A widely employed CDA for the chiral separation of amino acids and other primary amines via HPLC. The resulting diastereomers have strong UV absorbance, which facilitates their detection.

Mosher's Acid Chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride): Although primarily utilized for determining the absolute configuration of alcohols and amines by NMR spectroscopy, the diastereomeric amides formed can also be separated by chromatography.

Interactive Data Table: Chiral Derivatizing Agents for Primary Amines

Chiral Derivatizing AgentResulting DiastereomersAnalytical TechniquePrinciple of Separation
(1R)-(-)-Menthyl chloroformateCarbamatesGC, HPLCSeparation of diastereomers on an achiral stationary phase.
Marfey's ReagentN-Dinitrophenyl-L-alanyl amidesHPLC-UVSeparation of diastereomers on an achiral stationary phase.
Mosher's Acid ChlorideAmidesHPLC, GC (less common)Separation of diastereomers on an achiral stationary phase.

Derivatization is also a cornerstone of mechanistic studies, enabling the trapping and identification of transient intermediates or the introduction of labels to trace the fate of atoms or functional groups throughout a reaction. For example, in studies of the metabolism or degradation of this compound, derivatization of potential metabolites is a prerequisite for their successful extraction, separation, and structural elucidation by techniques such as LC-MS/MS.

Isotopic labeling, often used in tandem with derivatization, provides a powerful means of elucidating reaction mechanisms. For instance, the synthesis of this compound incorporating a stable isotope label (e.g., ¹⁵N or ²H), followed by the analysis of mass shifts in the derivatized products and intermediates, can yield detailed information about bond-forming and bond-breaking events. While specific mechanistic studies involving the derivatization of this particular compound have not been prominently reported, these established methodologies represent the standard approach for such scientific inquiries.

Biological Activity and Mechanistic Research Non Clinical Focus

Enzyme Inhibition and Modulation Studies

The potential for 2-(2,2-Dimethylcyclopropyl)propan-1-amine and its derivatives to act as enzyme inhibitors has been a subject of scientific inquiry. The unique structural feature of the cyclopropylamine (B47189) moiety is found in several classes of enzyme inhibitors.

Research into the inhibition of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation, has explored various compounds containing a cyclopropylamine scaffold. Notably, tranylcypromine (B92988) (trans-2-phenylcyclopropylamine) and its derivatives are well-established covalent inhibitors of LSD1. nih.govnih.govasco.orgresearchgate.net These compounds typically function by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.gov The structure-activity relationship (SAR) studies of tranylcypromine analogs have demonstrated that substitutions on the phenyl ring and the cyclopropylamine core can modulate inhibitory potency and selectivity against other monoamine oxidases (MAOs). nih.govnih.govnih.gov

However, specific studies detailing the inhibitory activity of this compound against LSD1 are not prominently available in the current body of scientific literature. While the core cyclopropylamine structure is present, the specific substitution pattern of a 2,2-dimethylcyclopropyl group connected to a propan-1-amine has not been explicitly evaluated in published LSD1 inhibition studies.

The development of inhibitors for HIV-1 protease, a critical enzyme in the viral life cycle, has also involved the incorporation of cyclopropyl (B3062369) moieties. nih.gov Some designed inhibitors utilize a hydrophobic cyclopropyl group as the P1' ligand to enhance interactions within the enzyme's active site. nih.gov The rigid structure of the cyclopropyl group can contribute to favorable binding energies.

A comprehensive search of the medicinal chemistry literature did not yield specific studies on this compound as an HIV-1 protease inhibitor. The focus of existing research has been on more complex molecules where the cyclopropyl group is one of several key pharmacophoric features. nih.gov

Neuraminidase inhibitors are a cornerstone of antiviral therapy for influenza. Research in this area has explored various carbocyclic and bicyclic analogues of sialic acid, the natural substrate of neuraminidase. nih.govnih.gov Some of these designed inhibitors contain a cyclopropane (B1198618) ring to mimic the conformational transition state of sialic acid during enzymatic cleavage. nih.gov

Despite the exploration of cyclopropane-containing scaffolds in neuraminidase inhibitor design, there is no specific research available that evaluates this compound for its ability to inhibit neuraminidase.

Cyclopropylamine derivatives can serve as mechanistic probes in enzymatic reactions due to their unique chemical reactivity. The strained cyclopropane ring can undergo ring-opening reactions upon enzymatic activation, leading to covalent modification of the enzyme. This property has been utilized to study the mechanisms of various enzymes, particularly flavin-dependent amine oxidases. nih.gov

While the general class of cyclopropylamines has been employed for such mechanistic studies, specific applications of this compound as a mechanistic probe are not documented in the reviewed literature.

Receptor Interaction Studies (Non-clinical)

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Cyclopropylamine derivatives have been investigated for their affinity and functional activity at various receptors.

Studies on derivatives of 2-phenylcyclopropylamine and trans-2-(indol-3-yl)cyclopropylamine have shown that the cyclopropylamine moiety can confer high affinity and, in some cases, selectivity for specific receptor subtypes, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D3) receptors. nih.govnih.gov The rigid cyclopropane structure helps to constrain the conformation of the molecule, which can lead to more specific interactions with the receptor's binding pocket. nih.gov

Structure-Activity Relationships in Receptor Binding

There is no specific information available in the scientific literature regarding the structure-activity relationships (SAR) of this compound in receptor binding.

In broader studies of cyclopropylamine derivatives, the cyclopropyl moiety is often explored for its ability to introduce conformational rigidity and influence binding to various receptors. For instance, research on certain 1-aminocyclopropane-1-carboxylic acid derivatives has investigated their affinity for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex. However, these studies focus on compounds with different substitution patterns and functional groups, making direct comparisons to this compound speculative. The presence of the dimethyl groups on the cyclopropane ring and the specific propan-1-amine side chain would significantly influence its steric and electronic properties, and thus its potential receptor interactions. Without experimental data, any discussion of its SAR remains theoretical.

Pharmacological Mechanisms of Action (Pre-clinical)

No pre-clinical studies detailing the pharmacological mechanisms of action for this compound have been published.

Modulation of Ion Channels (e.g., sodium channels for insecticides)

There is no evidence in the scientific literature to suggest that this compound has been investigated for its effects on ion channels. While some compounds containing a cyclopropane ring are known to modulate ion channels, particularly in the context of insecticides targeting sodium channels, these are typically more complex molecules. The insecticidal activity of pyrethroids, for example, is associated with their ability to modify the gating kinetics of voltage-gated sodium channels. However, these compounds are structurally distinct from this compound.

Other Molecular Target Interactions

No other specific molecular target interactions for this compound have been reported. General screening of structurally related simple amines has not yielded any prominent or consistent patterns of activity that could be reliably extrapolated to this specific compound.

Non-Human Metabolic and Pharmacokinetic Investigations

There are no published non-human metabolic or pharmacokinetic studies for this compound.

Absorption and Distribution Profiles

Data on the absorption and distribution of this compound in any non-human model is not available.

Excretion Routes

Detailed non-clinical studies specifically outlining the excretion routes of this compound are not extensively available in publicly accessible scientific literature. However, the excretion pathways of structurally related compounds, particularly those containing a cyclopropylamine moiety, can provide valuable insights into the potential elimination routes for this compound.

One of the most well-studied compounds in this class is Tranylcypromine, a monoamine oxidase inhibitor. Research on Tranylcypromine indicates that the primary route of elimination is through the kidneys, with the drug and its metabolites being excreted mainly in the urine. nih.govyoutube.com The metabolic processes, which primarily occur in the liver, are crucial for converting the parent compound into more water-soluble forms that can be readily eliminated by the renal system. youtube.com

The metabolism of Tranylcypromine involves processes such as hydroxylation and N-acetylation, resulting in metabolites like p-hydroxytranylcypromine and N-acetyltranylcypromine. researchgate.net These metabolites, along with the unchanged parent drug, are then filtered by the kidneys and excreted in the urine. While the elimination half-life of Tranylcypromine itself is relatively short (around 2.5 hours), its metabolites are the primary components found in urine. youtube.comwikipedia.org

The cyclopropyl group itself can be subject to metabolic processes, including oxidation, which may lead to ring-opening and the formation of reactive intermediates. hyphadiscovery.comacs.org The resulting metabolites would then be further processed and eliminated, likely through renal and potentially biliary pathways. The presence of the dimethyl substitution on the cyclopropyl ring in this compound may influence its metabolic stability and subsequent excretion profile compared to unsubstituted cyclopropylamines. hyphadiscovery.com

It is important to emphasize that while the excretion profile of Tranylcypromine provides a relevant model, dedicated studies on this compound are necessary to definitively determine its specific excretion routes and the quantitative contribution of each pathway (e.g., renal vs. fecal).

Table 1: Summary of Excretion Data for the Related Compound Tranylcypromine

ParameterFindingSource
Primary Excretion Route Urine nih.govyoutube.com
Primary Organ of Metabolism Liver youtube.com
Major Metabolites p-hydroxytranylcypromine, N-acetyltranylcypromine researchgate.net
Elimination Half-life Approximately 2.5 hours youtube.comwikipedia.org

Environmental Fate and Degradation Research

Environmental Stability and Persistence

The persistence of a chemical in the environment is a key factor in its potential to cause long-term ecological effects. Based on assessments of analogous compounds, 2-(2,2-Dimethylcyclopropyl)propan-1-amine is not expected to be persistent.

Short-chain aliphatic amines are generally characterized as having low persistence in the environment. canada.cacanada.ca A screening assessment conducted by the Government of Canada under the Canadian Environmental Protection Act, 1999, concluded that four short-chain aliphatic amines were not harmful to the environment due to factors including their low persistence. canada.ca Similarly, alkanolamines, which also feature an amine functional group, are known to be highly susceptible to biodegradation and are not expected to persist in the environment. nih.gov These compounds typically have environmental half-lives ranging from one day to two weeks. nih.gov

The stability of amines can be influenced by their structure. For instance, tertiary amines have been found to have low biodegradability in some studies, with certain exceptions. researchgate.net As a primary amine, this compound would likely be more susceptible to degradation than more sterically hindered or substituted amines.

Table 1: General Environmental Persistence of Structurally Related Amine Compounds

Compound Class General Persistence Key Degradation Pathway
Short-Chain Aliphatic Amines Low Biodegradation
Alkanolamines Low Biodegradation

This table provides a generalized summary based on available data for classes of compounds structurally related to this compound.

Degradation Pathways in Environmental Matrices (e.g., water, soil)

The degradation of this compound in the environment would likely proceed through a combination of abiotic and biotic processes in both water and soil.

In aqueous environments, abiotic degradation pathways for amines can include hydrolysis and photodegradation. While abiotic hydrolysis is generally slow for simple aliphatic amines under typical environmental pH and temperature conditions, photodegradation can be a more significant process. fachoekotoxikologie.denist.gov The presence of photosensitizers in natural waters, such as nitrate (B79036) and humic substances, can accelerate the photodegradation of amine compounds through the action of hydroxyl radicals. acs.org

In soil and sediment, sorption processes play a critical role in the fate of amines. As organic bases, aliphatic amines can become protonated, and the resulting cations can strongly adsorb to negatively charged soil particles through cation exchange. dss.go.thoup.comresearchgate.net This sorption can reduce the concentration of the compound in the solution phase and may retard its degradation. dss.go.th However, irreversible binding to soil organic matter can also occur. dss.go.th

Biotransformation by Microorganisms

Biodegradation is expected to be the primary mechanism for the removal of this compound from the environment. Numerous studies have demonstrated that aliphatic amines are readily biodegraded by a wide range of microorganisms in soil, surface waters, and wastewater treatment systems. nih.gov

The presence of the cyclopropyl (B3062369) group may influence the rate and pathway of biodegradation. However, research on the degradation of other cyclopropyl-containing compounds indicates that microorganisms are capable of metabolizing this structural moiety. For example, the bacterial degradation of N-cyclopropylmelamine involves the cleavage of the cyclopropylamine (B47189) from the triazine ring, yielding cyclopropylamine as a metabolite, which is then further degraded. d-nb.infonih.gov This suggests that the this compound structure is likely accessible to microbial enzymatic attack.

The typical aerobic biodegradation pathway for primary alkylamines involves oxidation of the amine to an aldehyde, which is then further oxidized to a carboxylic acid. oup.com This fatty acid can then enter into common metabolic pathways like β-oxidation for complete mineralization. oup.com

Table 2: Examples of Microorganisms Capable of Degrading Related Amine Structures

Microorganism Compound(s) Degraded Reference
Pseudomonas spp. N-cyclopropylmelamine d-nb.infonih.gov
Pseudomonas stutzeri Long-chain alkylamines oup.com

This table illustrates that various bacteria can degrade amine-containing compounds, including those with a cyclopropylamine structure.

Analysis of Environmental Metabolites

The environmental metabolites of this compound would be the intermediate products of its degradation. Based on the known metabolic pathways of primary and secondary alkylamines, several potential metabolites can be proposed.

The initial steps in the microbial degradation of primary amines can involve deamination, which would convert the amine group to a hydroxyl group, yielding the corresponding alcohol. researchgate.net Another significant pathway for the metabolism of alkylamines by cytochrome P450 enzymes in some organisms is N-hydroxylation, which would produce a secondary hydroxylamine. researchgate.netnih.gov Further oxidation could lead to the formation of nitroalkanes. rsc.orgnih.gov

In the case of this compound, potential initial metabolites could include:

2-(2,2-Dimethylcyclopropyl)propan-1-ol

N-[2-(2,2-Dimethylcyclopropyl)propyl]hydroxylamine

Subsequent degradation would likely involve the breakdown of the alkyl chain and potentially the opening of the cyclopropane (B1198618) ring, although the specific pathways for the latter are not well-documented for this specific substitution pattern.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 2-(2,2-Dimethylcyclopropyl)propan-1-amine?

Answer:
The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-formed cyclopropane derivatives. Key steps include:

  • Cyclopropanation : Use of diazo compounds (e.g., dimethyl diazomalonate) with alkenes under catalytic conditions (e.g., Rh(II) catalysts) to form the cyclopropane core .
  • Amine Introduction : Reductive amination or nucleophilic substitution with propan-1-amine precursors. Lithium aluminum hydride (LiAlH₄) is effective for reducing nitriles or imines to primary amines .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for high purity (>95%).

Basic: How can researchers characterize the stereochemical configuration of this compound?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar organic mobile phase to resolve enantiomers. Retention time and optical rotation comparisons with known standards are critical .
  • NMR Spectroscopy : Analyze coupling constants (e.g., cyclopropane ring protons) and NOE effects to infer spatial arrangements .
  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis, particularly for novel derivatives .

Basic: What spectroscopic techniques are most effective for structural validation?

Answer:

  • ¹H/¹³C NMR : Key signals include cyclopropane protons (δ 0.8–1.5 ppm, coupling constants J = 4–8 Hz) and amine protons (δ 1.2–2.0 ppm, broad singlet) .
  • FT-IR : N-H stretching (3300–3500 cm⁻¹) and cyclopropane ring vibrations (800–1000 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M+H]⁺ for C₈H₁₅N: 126.1283 Da) .

Advanced: How can researchers resolve contradictory data between in vitro and in vivo pharmacological studies?

Answer: Contradictions often arise from metabolic instability or off-target interactions. Methodological strategies include:

  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidative ring opening) in biological matrices .
  • Receptor Binding Assays : Compare binding affinity (Kᵢ) across species (e.g., human vs. rodent receptors) to assess translational relevance .
  • Pharmacokinetic Modeling : Integrate data on bioavailability, protein binding, and tissue distribution to refine dose-response relationships .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:

  • Cyclopropane Ring Stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce ring strain susceptibility to nucleophilic attack .
  • Prodrug Design : Mask the amine group with enzymatically cleavable moieties (e.g., carbamates) to enhance metabolic stability .
  • Formulation Studies : Use liposomal encapsulation or PEGylation to mitigate hydrolysis in aqueous media .

Advanced: How to design experiments to assess enantiomer-specific biological activity?

Answer:

  • Enantioselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to prepare pure (R)- and (S)-forms .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidases) or receptor binding studies (e.g., GPCRs) between enantiomers .
  • Computational Docking : Use molecular dynamics simulations to predict stereospecific binding modes to target proteins .

Basic: What are common impurities in synthesis, and how are they identified?

Answer:

  • Byproducts : Unreacted cyclopropane precursors or over-reduced intermediates (e.g., tertiary amines).
  • Detection : GC-MS or HPLC-MS to identify impurities at trace levels (<0.1%) .
  • Mitigation : Optimize reaction stoichiometry and quenching protocols (e.g., rapid cooling post-reduction) .

Advanced: How to evaluate the compound’s potential neuropharmacological effects?

Answer:

  • In Vitro Models : Primary neuronal cultures or SH-SY5Y cells treated with the compound; measure dopamine/serotonin reuptake inhibition .
  • In Vivo Models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) paired with microdialysis to monitor neurotransmitter levels .
  • Safety Profiling : Assess hERG channel inhibition (patch-clamp electrophysiology) to predict cardiotoxicity risks .

Advanced: How to address low yields in large-scale cyclopropanation reactions?

Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu, Rh) for improved turnover numbers .
  • Flow Chemistry : Enhance heat/mass transfer for exothermic cyclopropanation steps, reducing side reactions .
  • Solvent Optimization : Use aprotic solvents (e.g., DCM or THF) to stabilize reactive intermediates .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., GPCRDB) .
  • QSAR Modeling : Train models on analogs’ bioactivity data to predict IC₅₀ or binding affinity .
  • MD Simulations : AMBER or GROMACS to simulate ligand-receptor dynamics over nanosecond timescales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.